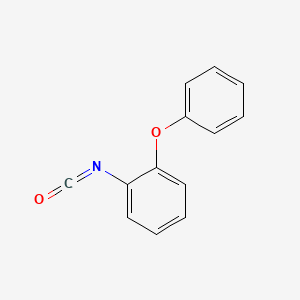
2-Phenoxyphenyl isocyanate
概要
説明
2-Phenoxyphenyl isocyanate is an organic compound with the molecular formula C13H9NO2. It is characterized by the presence of a phenoxy group attached to a phenyl isocyanate moiety. This compound is a clear yellow liquid at room temperature and is known for its reactivity, particularly with nucleophiles such as amines and alcohols .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenoxyphenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenoxyaniline with phosgene. The reaction proceeds as follows:
-
Phosgenation Method
Reactants: 2-Phenoxyaniline and phosgene.
Conditions: The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Reaction: [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + 2 \text{HCl} ]
-
Non-Phosgene Methods
Carbamate Decomposition: This method involves the formation of a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.
Catalysts: Zinc-based catalysts are often used to enhance the yield and selectivity of the reaction.
化学反応の分析
2-Phenoxyphenyl isocyanate undergoes a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group.
Types of Reactions
-
Addition Reactions
With Amines: Forms ureas. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCONHR} ]
With Alcohols: Forms carbamates. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{ROH} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCOOR} ]
-
Substitution Reactions
With Water: Hydrolysis to form carbamic acid, which decomposes to form an amine and carbon dioxide. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{CO}_2 ]
Common Reagents and Conditions
Amines: Primary and secondary amines.
Alcohols: Methanol, ethanol, and other aliphatic alcohols.
Catalysts: Triethylamine, zinc-based catalysts for non-phosgene methods.
科学的研究の応用
2-Phenoxyphenyl isocyanate has a wide range of applications in scientific research and industry:
-
Chemistry
- Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of ureas and carbamates, which are important intermediates in organic synthesis .
-
Biology and Medicine
- Utilized in the development of bioactive molecules and drug candidates.
- Acts as a reagent in the modification of biomolecules for research purposes .
-
Industry
- Applied in the production of polyurethane foams, coatings, and adhesives.
- Used in the manufacture of specialty polymers and resins .
作用機序
The mechanism of action of 2-Phenoxyphenyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations:
-
Formation of Ureas
- The nucleophilic attack of an amine on the carbon of the isocyanate group leads to the formation of a urea linkage. [ \text{RNH}_2 + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{RNHCONHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]
-
Formation of Carbamates
- The reaction with alcohols results in the formation of carbamates. [ \text{ROH} + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{ROC(O)NHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]
類似化合物との比較
2-Phenoxyphenyl isocyanate can be compared with other isocyanates to highlight its unique properties:
-
Phenyl Isocyanate
- Similar structure but lacks the phenoxy group.
- Reacts similarly with nucleophiles but has different physical properties and reactivity due to the absence of the phenoxy group .
-
Toluene Diisocyanate (TDI)
- Contains two isocyanate groups, making it more reactive and suitable for polymer production.
- Used extensively in the manufacture of polyurethane foams .
-
Hexamethylene Diisocyanate (HDI)
- An aliphatic diisocyanate used in the production of non-yellowing polyurethane coatings.
- Less reactive compared to aromatic isocyanates like this compound .
特性
IUPAC Name |
1-isocyanato-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQIPPONLLUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974788 | |
| Record name | 1-Isocyanato-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59377-20-7 | |
| Record name | 2-Phenoxyphenylisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59377-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)
![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
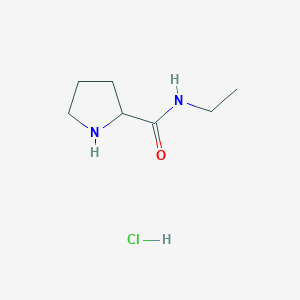
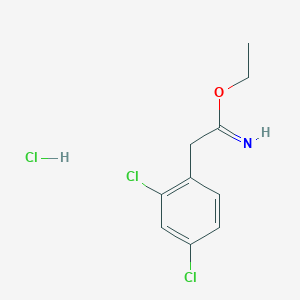


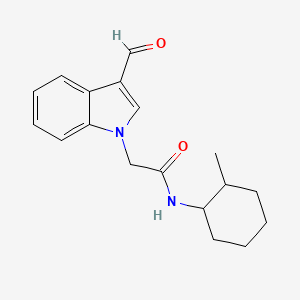


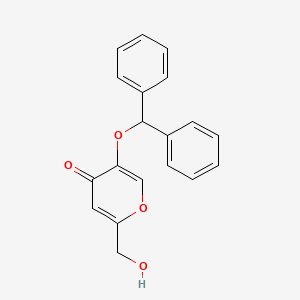
![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)
